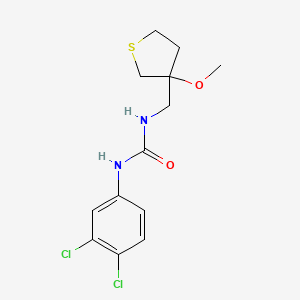

![molecular formula C18H11NO5S B2731932 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 946346-19-6](/img/structure/B2731932.png)

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

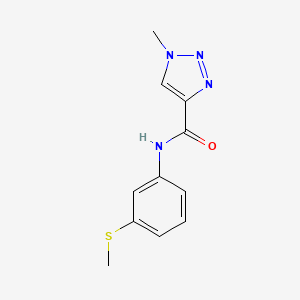

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom. Chromene is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The thiophene and oxazole rings are five-membered, while the chromene ring is a fused six-membered benzene ring and a heterocyclic pyran ring .Chemical Reactions Analysis

Thiophene derivatives have shown to react with different nucleophiles and electrophiles . Similarly, chromene derivatives can undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

A study highlighted the synthesis and antimicrobial efficacy of certain derivatives, demonstrating potent inhibitory activity against various strains of bacteria and fungi. This suggests the compound's utility in developing new antimicrobials (C. S. Reddy et al., 2010). Another research elaborated on the synthesis of novel derivatives showing considerable antimicrobial activities, further emphasizing the compound's relevance in combating microbial infections (A. Saeed & Aliya Ibrar, 2011).

Cytotoxic and Anticancer Potential

Research into the cytotoxicity of these compounds reveals promising results against various cancer cell lines, indicating their potential in cancer therapy. One study in particular reported significant cytotoxic activity, providing a basis for further investigation into their use as anticancer agents (T. Raj et al., 2010).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed to improve the yield and efficiency of producing these compounds. For example, ultrasound irradiation-assisted synthesis has been employed, showcasing the advantages of modern techniques in organic synthesis (Ma Leile, 2014).

Photochemical and Electrochemical Studies

Photochemical synthesis and the study of optical properties of related chromene derivatives indicate their potential application in materials science, particularly in pigments and dyes (Evgeny B. Ulyankin et al., 2021). Additionally, electrochemical studies on polythiophene derivatives explore the effect of chromophore groups on electrochromic properties, highlighting the compound's versatility in electronic and optoelectronic applications (D. Yigit et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5S/c20-17(13-8-11-4-1-2-5-14(11)23-18(13)21)22-10-12-9-15(24-19-12)16-6-3-7-25-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZGVFJELHNHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

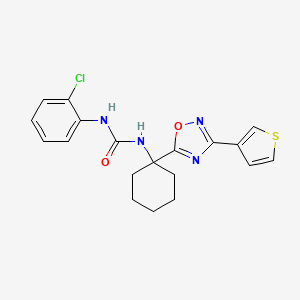

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B2731851.png)

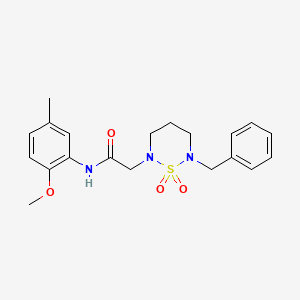

![N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2731854.png)

![N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2731856.png)

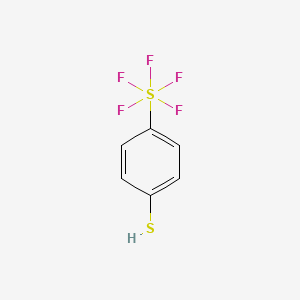

![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2731872.png)